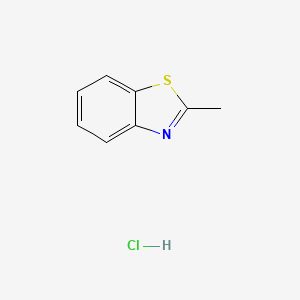
2-Methyl-1,3-benzothiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-benzothiazole hydrochloride is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a methyl group attached to the second carbon of the thiazole ring. This compound is of significant interest due to its diverse biological and industrial applications, including its use as a reagent in various chemical reactions and its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzothiazole hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the Cu-catalyzed, base-free C-S coupling reaction, which can be performed using conventional or microwave heating methods . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazoles .
Scientific Research Applications
2-Methyl-1,3-benzothiazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzothiazole hydrochloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Aminobenzothiazole: Known for its cytotoxic effects on cancer cells.
2-Arylbenzothiazole: Used as radioactive amyloid imaging agents and anticancer agents.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
Uniqueness: 2-Methyl-1,3-benzothiazole hydrochloride stands out due to its unique combination of a methyl group and a hydrochloride moiety, which enhances its solubility and reactivity in various chemical and biological processes. This makes it a versatile compound with broad applications in research and industry .
Properties
CAS No. |
52260-25-0 |
|---|---|
Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C8H7NS.ClH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3;1H |
InChI Key |
JESFPXPFYDUKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2S1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

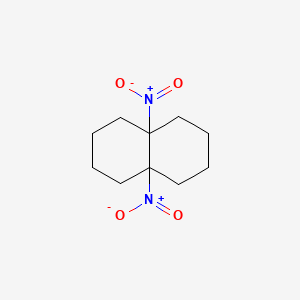
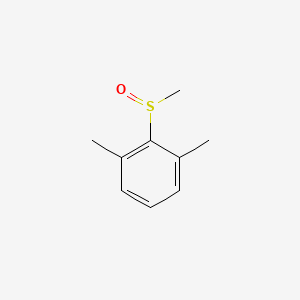
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
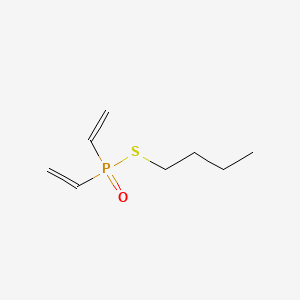
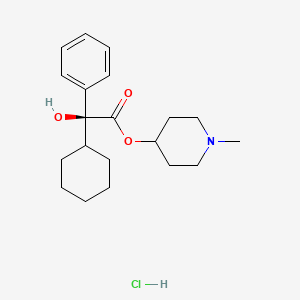
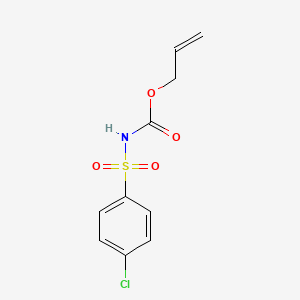
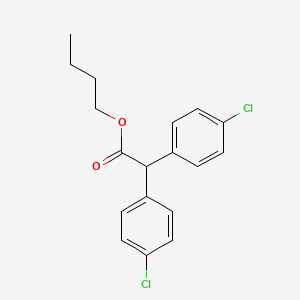
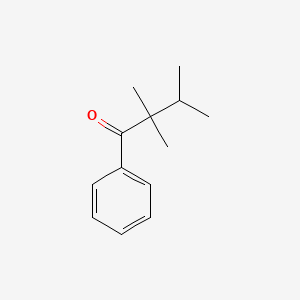
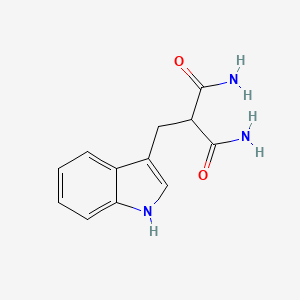

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
